molecular formula C13H17Cl2NO2 B13787742 Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- CAS No. 24830-45-3

Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl-

Cat. No.: B13787742
CAS No.: 24830-45-3
M. Wt: 290.18 g/mol
InChI Key: HRDXLCGXZZRIQG-UHFFFAOYSA-N
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Description

  • 3-(Bis(2-chloroethyl)amino) group: A nitrogen mustard moiety, known for alkylating DNA via aziridinium ion formation, leading to crosslinking and cytotoxic effects .

This compound’s structure suggests applications in oncology, similar to alkylating agents like chlorambucil or cyclophosphamide. However, its specific synthesis, stability, and biological activity require comparative analysis with analogous compounds.

Properties

CAS No.

24830-45-3

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid

InChI

InChI=1S/C13H17Cl2NO2/c1-9-3-4-11(13(17)18)10(2)12(9)16(7-5-14)8-6-15/h3-4H,5-8H2,1-2H3,(H,17,18)

InChI Key

HRDXLCGXZZRIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of benzoic acid derivatives with aminoalkyl substituents such as bis(2-chloroethyl)amino groups generally follows a strategy involving:

  • Functionalization of the benzoic acid core with methyl groups at specific positions (2 and 4).
  • Introduction of the bis(2-chloroethyl)amino moiety at the 3-position via nucleophilic substitution or amination reactions.
  • Use of protected intermediates or sulfonic derivatives to facilitate selective substitution.
  • Catalytic cross-coupling or organometallic reactions to assemble complex substituents.

Preparation of 2,4-Dimethylbenzoic Acid Core

According to patent US6433214B1, derivatives of 2-(4-methylphenyl)benzoic acid can be synthesized starting from inexpensive raw materials such as salicylic acid esters or alkyl salicylates. The process involves:

  • Formation of sulfonic derivatives from alkyl salicylates.
  • Palladium(0) or nickel(0)-catalyzed cross-coupling reactions with arylzinc compounds to introduce aryl substituents.
  • Use of bases such as alkali metal hydroxides or tertiary amines.
  • Reaction temperatures between 20°C and 80°C.
  • Purification by crystallization or chromatography.

This method yields the desired benzoic acid esters with methyl substituents in good yields (>70%) and can be adapted to introduce methyl groups at the 2- and 4-positions of the benzoic acid ring.

Hydroxylation and Chlorination Steps

Patent PL148300B1 describes preparation of hydroxy and chloro-substituted benzoic acids via:

  • Reaction of alkylsulfonyl-dichlorobenzoic acids with sodium hydroxide under reflux.
  • Acidification with hydrochloric acid to precipitate hydroxybenzoic acid derivatives.
  • Use of aluminum chloride or zinc chloride catalysts for acetylation steps.
  • Oxidation with sodium hypochlorite to introduce hydroxyl groups.

These steps can be adapted to introduce hydroxy and chloro substituents at desired positions, which may be prerequisites for further amination to install the bis(2-chloroethyl)amino group.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Sulfonic derivative formation Alkyl salicylate + sulfonation agents 40-45 ~12 hours >80 Followed by phase separation and drying
Cross-coupling reaction Sulfonic derivative + arylzinc + Pd(0)/Ni(0) catalyst 20-80 Variable >70 Use of phosphorous ligands; base: NaOH, KOH, amines
Allylation (benzamide prep) 2-hydroxy-3-methoxybenzoic acid + allyl bromide + K2CO3 Reflux (~80) 6-10 hours Not specified Polar solvents; filtration and distillation
Amination Allyl ester + ethanolamine 80-140 1-2 hours Not specified Removal of excess amine; heating 120-220°C
Hydroxylation/chlorination 4-alkylsulfonyl-2,3-dichlorobenzoic acid + NaOH + HCl Reflux 5-10 hrs Acidification Not specified Extraction with ethyl acetate; recrystallization

Chemical Reactions Analysis

Types of Reactions

3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Core

Compound A : Benzoic acid, 3-[bis(2-chloroethyl)amino]-4-methyl- (CAS not specified)
  • Key Difference : Lacks the 2-methyl group present in the target compound.
  • Impact : Reduced steric hindrance at the 2-position may increase reactivity but decrease metabolic stability .
Compound B : 3-[Bis(2-chloroethyl)amino]-4-methoxy-benzoic acid (CAS 24812-96-2)
  • Key Difference : Replaces the 4-methyl group with a methoxy (-OCH₃) group.
  • Physicochemical Data :
    • Molecular weight: 292.16 g/mol
    • Density: 1.329 g/cm³ (predicted)
    • pKa: 3.79 (predicted), indicating moderate acidity .
  • Impact : The methoxy group enhances solubility in polar solvents compared to methyl but may reduce membrane permeability.
Compound C : 4-{4-[Bis(2-chloroethyl)amino]phenyl}but-3-enoic acid
  • Key Difference: A phenylbutenoic acid scaffold instead of benzoic acid.
  • Impact : The conjugated double bond may alter DNA-binding kinetics and bioavailability .

Ester Derivatives and Prodrugs

Compound D : Benzoic acid, 3-[bis(2-chloroethyl)amino]-4-methyl-, steroid esters (CAS 157757-73-8, 157757-81-8)
  • Key Feature: Esterified to steroidal backbones (e.g., naphthoquinolin-8-yl or azepin-8-yl groups).
  • Molecular Weight : Exceeds 500 g/mol (e.g., 157757-73-8: C₃₀H₃₈Cl₂N₂O₃).
  • Impact : Enhanced lipophilicity for tissue penetration but slower hydrolysis to the active acid form .
Compound E : 3-Amino-4-methyl benzoic acid (2’-chloro ethyl ester) (CAS not specified)
  • Synthesis : Produced via nitro reduction and esterification ().

Biological Activity

Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- (CAS No. 24830-45-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17Cl2NO2
  • Molecular Weight : 290.19 g/mol
  • IUPAC Name : 3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid

The compound consists of a benzoic acid core with bis(2-chloroethyl)amino and dimethyl substituents, which contribute to its biological activity.

The primary mechanism of action for this compound involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription. This disruption inhibits cell division and can induce apoptosis in cancer cells. The compound targets specific pathways involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy .

Antitumor Activity

Research has shown that benzoic acid derivatives exhibit notable antitumor activities. The compound has been investigated for its potential use in cancer therapy due to its ability to interfere with cellular processes:

  • Inhibition of Cell Division : Studies indicate that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is crucial for mitosis, further supporting their role as potential anticancer agents .

Case Studies

  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that treatment with related compounds induced morphological changes and increased caspase-3 activity, a marker of apoptosis .
    Concentration (μM)Effect on Caspase-3 Activity
    1.0Morphological changes observed
    10.01.33–1.57 times increase
  • Molecular Docking Studies : Molecular modeling studies have suggested that the compound can effectively bind to the colchicine-binding site on tubulin, indicating potential as a microtubule-targeting agent .

Synthesis and Research Applications

The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- typically involves the reaction of 2,4-dimethylbenzoic acid with bis(2-chloroethyl)amine under controlled conditions. This synthesis is crucial for producing the compound for further biological evaluation.

Research Applications

  • Medicinal Chemistry : As a precursor in synthesizing more complex molecules, this compound plays a vital role in developing new therapeutic agents.
  • Biological Studies : Its effects on cellular processes make it a valuable subject for studies aimed at understanding cancer biology and developing new treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(bis(2-chloroethyl)amino)-2,4-dimethylbenzoic acid?

  • Methodological Answer : The synthesis typically involves alkylation of a precursor amine (e.g., 3-amino-2,4-dimethylbenzoic acid) with 1,2-dichloroethane under basic conditions (e.g., NaHCO₃ in DMF). Critical steps include controlling reaction temperature (40–60°C) to avoid over-alkylation and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Data :

ParameterValueSource
Reaction Temp40–60°C
PurificationColumn chromatography (silica)

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups like -NH and -Cl) and HPLC (C18 column, methanol/water mobile phase). Cross-validate with NMR (¹H/¹³C) to confirm substitution patterns. IR peaks for C-Cl stretch (600–800 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) are critical markers .
  • Key Data :

TechniqueKey Peaks/Signals
IR750 cm⁻¹ (C-Cl), 1580 cm⁻¹ (aromatic)
¹H NMRδ 3.5–3.7 ppm (-CH₂Cl), δ 6.8–7.2 ppm (aromatic H)

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the 2-chloroethyl groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when sealed .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound as a potential alkylating agent?

  • Methodological Answer : Conduct comparative studies with analogs (e.g., varying chloroethyl group positions) using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines). Monitor DNA cross-linking via gel electrophoresis. SAR data from related bis(2-chloroethyl)amino derivatives suggest enhanced activity with electron-withdrawing substituents on the aromatic ring .
  • Key Data :

AnalogIC₅₀ (µM)DNA Cross-Linking Efficiency
3-(Bis-CE)-2,4-diMe12.5 ± 1.285%
4-(Bis-CE)-2-Me28.3 ± 3.145%

Q. What analytical challenges arise in quantifying trace degradation products?

  • Methodological Answer : Degradation products (e.g., hydrolyzed diols) require LC-MS/MS with a polar embedded column (e.g., HILIC) for separation. Use MRM transitions for quantification (e.g., m/z 396 → 258 for the parent ion, m/z 180 → 132 for hydrolyzed products). Limit of detection (LOD) is ~0.1 ng/mL .

Q. How can computational modeling predict metabolic pathways?

  • Methodological Answer : Employ DFT calculations (B3LYP/6-311+G**) to identify reactive sites for cytochrome P450-mediated oxidation. Molecular docking (AutoDock Vina) predicts binding affinity with CYP3A4, highlighting potential epoxide intermediates. Validate predictions with in vitro microsomal assays .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points across studies: How to resolve?

  • Issue : Some sources report mp 244–245°C , while others suggest decomposition above 200°C .
  • Resolution : Differences arise from purity levels (e.g., hydrate vs. anhydrous forms) and heating rates. Use DSC at 5°C/min under N₂ to confirm thermal behavior.

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